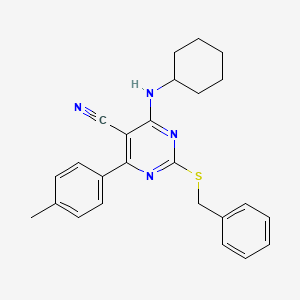
2-(Benzylsulfanyl)-4-(cyclohexylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(Benzylsulfanyl)-4-(cyclohexylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile" is a pyrimidine derivative, which is a class of compounds that have been extensively studied for their potential chemotherapeutic properties. Pyrimidine derivatives are known for their diverse biological activities and have been explored for their use in medicinal chemistry. The compound is structurally related to several other pyrimidine derivatives that have been investigated for their spectroscopic properties, molecular structure, and potential as chemotherapeutic agents.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and substitutions. For example, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrile involves reactions with various alkylants, leading to the formation of different substituted pyrimidines . Similarly, the Povarov reaction, a type of aza-Diels–Alder reaction, has been used to synthesize a series of novel 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis details for this compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as FT-IR, FT-Raman, and NMR, as well as X-ray diffraction (XRD) analysis. Density functional theory (DFT) calculations are used to optimize the structure and predict vibrational wave numbers, which are then compared with experimental data . The geometrical parameters obtained from DFT are usually in good agreement with XRD results, providing a detailed picture of the molecule's structure.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including redox reactions and nucleophilic substitutions. For instance, treatment of certain pyrimidine diones with benzyl hydrosulfide or benzylamine can result in the concurrent occurrence of redox reactions and nucleophilic substitutions . These reactions can lead to the formation of new pyrimidine derivatives with different substituents, which may alter the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their nonlinear optical properties and electronic characteristics, can be assessed through HOMO-LUMO analysis, NBO analysis, and the calculation of hyperpolarizability . The molecular electrostatic potential (MEP) maps provide insights into the reactive sites of the molecule, indicating regions prone to electrophilic or nucleophilic attack . These properties are crucial for understanding the interaction of the compound with biological targets and its potential as a chemotherapeutic agent.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking
A study by Haress et al. (2015) explored the vibrational spectroscopy and molecular docking aspects of a similar compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile. The research focused on the structural optimization and characteristics using density functional theory, nonlinear optical properties, and molecular interactions through NBO analysis. The study also discussed the electrophilic and nucleophilic reactivity of the compound (Haress et al., 2015).
Synthesis of Pyridine and Fused Pyridine Derivatives
Al-Issa (2012) synthesized a series of pyridine and fused pyridine derivatives, including compounds similar to the chemical of interest. The study detailed the chemical reactions and structures of these derivatives, contributing to the understanding of their potential applications in various fields (Al-Issa, 2012).
Crystal Structure Analysis
El-Emam et al. (2011) analyzed the crystal structure of a closely related compound, 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. The study provided insights into the molecular conformation and intermolecular interactions of this compound, which can be relevant for understanding the properties and behavior of the chemical (El-Emam et al., 2011).
Spectroscopic Investigation of Chemotherapeutic Potential
A study conducted by Alzoman et al. (2015) focused on a similar compound, analyzing its spectroscopic characteristics and potential as a chemotherapeutic agent. The research highlighted the equilibrium geometry, vibrational numbers, and molecular interactions, indicating its possible application in medical research (Alzoman et al., 2015).
properties
IUPAC Name |
2-benzylsulfanyl-4-(cyclohexylamino)-6-(4-methylphenyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-12-14-20(15-13-18)23-22(16-26)24(27-21-10-6-3-7-11-21)29-25(28-23)30-17-19-8-4-2-5-9-19/h2,4-5,8-9,12-15,21H,3,6-7,10-11,17H2,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITQXLDQMIIQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NC4CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-(cyclohexylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)
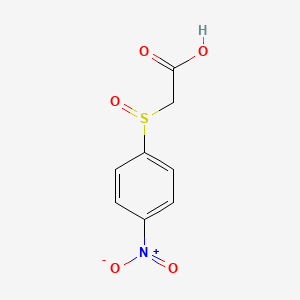

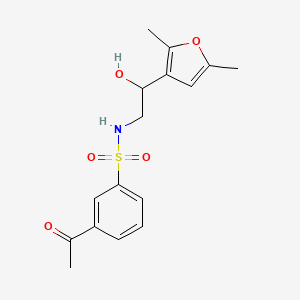
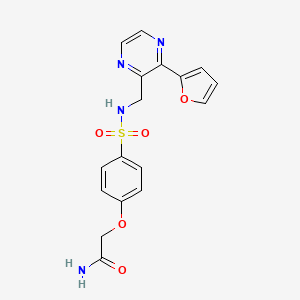
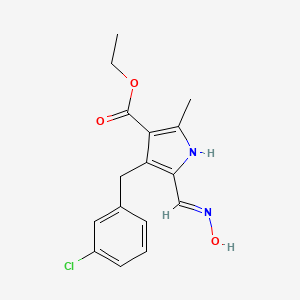
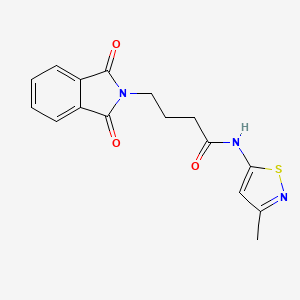
![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

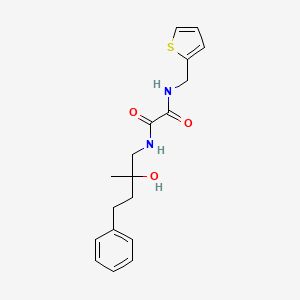

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)
